(rac)-ZK-304709: A Technical Deep Dive into its Mechanism of Action
(rac)-ZK-304709: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rac)-ZK-304709 is a first-in-class, orally available, multi-targeted tumor growth inhibitor. Its primary mechanism of action involves the potent and direct inhibition of a specific spectrum of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) crucial for cell cycle progression and angiogenesis. This technical guide provides a comprehensive overview of the core mechanism of action of (rac)-ZK-304709, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its activity. The document includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of Cell Cycle and Angiogenesis
(rac)-ZK-304709 exerts its anti-tumor effects through the simultaneous inhibition of two fundamental processes in cancer development: cell cycle progression and tumor-induced neovascularization. This dual activity is achieved by targeting key enzymes in both pathways.[1]
1.1. Inhibition of Cyclin-Dependent Kinases (CDKs)
ZK-304709 is a potent inhibitor of several CDKs, which are serine/threonine kinases that regulate the progression of the cell cycle.[1][2] By inhibiting these kinases, ZK-304709 induces a G2 cell cycle arrest, leading to the suppression of tumor cell proliferation.[2]
1.2. Inhibition of Receptor Tyrosine Kinases (RTKs)
The compound also targets key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Specifically, ZK-304709 inhibits Vascular Endothelial Growth Factor Receptors (VEGF-RTKs) 1, 2, and 3, and Platelet-Derived Growth Factor Receptor beta (PDGF-RTKβ).[2][3] This anti-angiogenic activity contributes to the overall anti-tumor efficacy by reducing the tumor's blood supply.[2][3]
Quantitative Inhibitory Activity
The inhibitory potency of (rac)-ZK-304709 against its target kinases has been determined through various in vitro kinase assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target Kinase Family | Specific Kinase | IC50 (nM) |
| Cyclin-Dependent Kinases (CDKs) | CDK1 | Nanomolar range |
| CDK2 | Nanomolar range | |
| CDK4 | 61 | |
| CDK7 | Nanomolar range | |
| CDK9 | Nanomolar range | |
| Receptor Tyrosine Kinases (RTKs) | VEGF-RTK1 | Nanomolar range |
| VEGF-RTK2 | Nanomolar range | |
| VEGF-RTK3 | Nanomolar range | |
| PDGF-RTKβ | Nanomolar range |
Note: Specific nanomolar IC50 values for all target kinases are not publicly available in the reviewed literature. The successor compound, roniciclib (BAY 1000394), which was developed from ZK-304709, inhibits CDKs 1, 2, 4, 7, and 9 with IC50 values in the range of 5 to 25 nM.
Signaling Pathways and Cellular Effects
The dual inhibition of CDKs and RTKs by ZK-304709 leads to a cascade of downstream effects within the tumor and its microenvironment.
3.1. Cell Cycle Arrest and Apoptosis
By inhibiting CDKs, ZK-304709 prevents the phosphorylation of key substrates required for cell cycle progression, leading to a G2 phase arrest.[2] This prolonged cell cycle arrest can ultimately trigger apoptosis (programmed cell death), a key mechanism of its anti-tumor activity.[2] In neuroendocrine tumor (NET) cells, treatment with ZK-304709 has been shown to reduce the expression of anti-apoptotic proteins such as MCL1 and survivin.[2]
3.2. Inhibition of Angiogenesis
The inhibition of VEGF and PDGF receptors by ZK-304709 disrupts the signaling pathways that promote the formation of new blood vessels. This leads to a reduction in tumor microvessel density, thereby limiting the tumor's access to oxygen and nutrients and impeding its growth and metastatic potential.[2][3]
Off-Target Activity and Clinical Development
Phase I clinical trials of (rac)-ZK-304709 were ultimately halted. This was attributed to dose-limiting absorption and significant inter-patient variability in exposure, as well as off-target activity against carbonic anhydrases.[2] These findings led to further lead optimization efforts, resulting in the development of the successor compound, BAY 1000394 (roniciclib).
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to elucidate the mechanism of action of (rac)-ZK-304709.
5.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of ZK-304709 against a panel of purified kinases.
-
Methodology:
-
Recombinant human kinases are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
ZK-304709 is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This is often done using a radiometric assay (e.g., measuring the incorporation of ³³P-ATP) or a non-radiometric method (e.g., mobility shift assay).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
5.2. Cell Proliferation and Colony Formation Assays
-
Objective: To assess the effect of ZK-304709 on the growth and survival of cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., BON and QGP-1 human neuroendocrine tumor cells) are seeded in multi-well plates.[2]
-
Cells are treated with increasing concentrations of ZK-304709 or a vehicle control.
-
For proliferation assays, cell viability is measured at different time points using methods such as MTT or CellTiter-Glo assays.
-
For colony formation assays, cells are allowed to grow for a longer period (e.g., 9 days) until visible colonies are formed.[2]
-
Colonies are then fixed, stained (e.g., with crystal violet), and counted.
-
5.3. Cell Cycle Analysis
-
Objective: To determine the effect of ZK-304709 on cell cycle distribution.
-
Methodology:
-
Cancer cells are treated with ZK-304709 for a specified duration.
-
Cells are harvested, washed, and fixed (e.g., with ice-cold ethanol).
-
The fixed cells are treated with RNase to remove RNA.
-
Cells are stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
-
5.4. In Vivo Orthotopic Pancreatic Neuroendocrine Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of ZK-304709.
-
Methodology:
-
Human neuroendocrine tumor cells (e.g., BON) are injected into the pancreas of immunodeficient mice (e.g., NMRI(nu/nu) mice).[2]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
ZK-304709 is administered orally to the treatment group.
-
Tumor growth is monitored over time (e.g., for 9 weeks).[2]
-
At the end of the study, tumors are excised, and their weight and volume are measured.
-
Tumor tissues can be further analyzed for markers of apoptosis (e.g., by TUNEL staining) and microvessel density (e.g., by CD31 immunohistochemistry).[2]
-
Conclusion
(rac)-ZK-304709 is a multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the dual inhibition of critical pathways for tumor growth and survival: cell cycle progression and angiogenesis. While its clinical development was halted due to pharmacokinetic challenges and off-target effects, the understanding of its mechanism of action has been instrumental in the development of next-generation pan-CDK inhibitors. This technical guide provides a foundational understanding of the preclinical data and methodologies that have characterized the biological activity of this compound, offering valuable insights for researchers in the field of oncology drug discovery and development.
References
- 1. confluencediscovery.com [confluencediscovery.com]
- 2. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
